molecular formula C9H13N3 B13273755 1-(2,3-Dimethylphenyl)guanidine

1-(2,3-Dimethylphenyl)guanidine

Cat. No.: B13273755
M. Wt: 163.22 g/mol
InChI Key: AGVGMIXCSZKEGJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)guanidine is an organic compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with cyanamide under acidic conditions, followed by neutralization to yield the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, which provides a straightforward and efficient route to diverse guanidines . Industrial production often relies on these methods due to their efficiency and high yields.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and acyl chlorides.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can enhance the release of acetylcholine following a nerve impulse, which is crucial in neuromuscular functions. Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, contributing to its biological effects .

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)guanidine can be compared with other guanidine derivatives such as:

Properties

IUPAC Name

2-(2,3-dimethylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVGMIXCSZKEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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